1H-Benzimidazole, 2-(phenylthio)-
Overview
Description
“1H-Benzimidazole, 2-(phenylthio)-” is a chemical compound with the molecular formula C13H9N2 . It is also known by other names such as 2-Phenylbenzimidazole, Benzimidazole, 2-phenyl-, Gainex, Phenizidole, Phenzidol, Phenzidole, 2-Phenyl-1H-benzimidazole, G 570, 2-Phenyl-1H-benzoimidazole, and NSC 251956 .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with formic acid . Another approach involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis
The molecular structure of “1H-Benzimidazole, 2-(phenylthio)-” can be represented as a 2D Mol file . The compound has a molecular weight of 193.2240 .Chemical Reactions Analysis
Benzimidazole and its derivatives show biological activities such as antibacterial, antifungal, antimicrobial, and anticancer . They can react with various free radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Benzimidazole, 2-(phenylthio)-” include a molecular weight of 193.2240 and a molecular formula of C13H9N2 .Safety And Hazards
The safety data sheet for a similar compound, 1H-Benzimidazole-2-methanol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Benzimidazole derivatives have shown potential in various fields, including the development of new drugs. For instance, they have been studied for their combined antiparasitic and antioxidant activity . Furthermore, they have been used in the synthesis of species that possess significant pharmaceutical properties . These studies suggest that “1H-Benzimidazole, 2-(phenylthio)-” and similar compounds may have potential applications in the future, particularly in the field of medicine.
properties
IUPAC Name |
2-phenylsulfanyl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-2-6-10(7-3-1)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOFRNVUIOVDJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396931 | |
Record name | 1H-Benzimidazole, 2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole, 2-(phenylthio)- | |
CAS RN |
2360-29-4 | |
Record name | 1H-Benzimidazole, 2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.